N-(tert-Butoxycarbonyl)-L-tyrosyl-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butoxycarbonyl)-L-tyrosyl-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide is a complex organic compound that features a tert-butyloxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-tyrosyl-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide typically involves multiple steps, including the protection of amino groups, peptide coupling, and deprotection. The tert-butyloxycarbonyl (Boc) group is commonly used to protect the amino groups during the synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated peptide synthesizers, which allow for the efficient and scalable production of peptides. These synthesizers automate the repetitive steps of peptide synthesis, including amino acid coupling and deprotection, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-L-tyrosyl-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The methionine residue in the compound can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Amino derivatives.
Substitution: Deprotected amines.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-L-tyrosyl-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.
Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized peptides for research and development purposes.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-tyrosyl-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed to expose the active amine groups, which can then participate in various biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-L-tyrosyl-L-alanine: Another Boc-protected peptide with similar protective group chemistry.
N-(tert-Butoxycarbonyl)-L-phenylalanine: A simpler Boc-protected amino acid used in peptide synthesis.
Uniqueness
N-(tert-Butoxycarbonyl)-L-tyrosyl-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide is unique due to its complex structure, which includes multiple amino acid residues and a nitro group
Properties
CAS No. |
73385-91-8 |
---|---|
Molecular Formula |
C35H47N7O10S |
Molecular Weight |
757.9 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2R)-1-[[2-[[(2S)-1-[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C35H47N7O10S/c1-35(2,3)52-34(49)39-27(19-22-9-13-24(43)14-10-22)31(46)38-26(15-17-53-4)30(45)37-20-29(44)40-32(47)28-6-5-16-41(28)33(48)25(36)18-21-7-11-23(12-8-21)42(50)51/h7-14,25-28,43H,5-6,15-20,36H2,1-4H3,(H,37,45)(H,38,46)(H,39,49)(H,40,44,47)/t25-,26+,27-,28-/m0/s1 |
InChI Key |
WEXMWHYFTKXIIM-PUHABZHSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCSC)C(=O)NCC(=O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.